(4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)3-2-10-4(1-9)11-3/h2H,1,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQCRYJWRRUUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Trifluoromethyl 1h Imidazol 2 Yl Methanamine
Electronic and Steric Influence of the Trifluoromethyl Group on Imidazole (B134444) Reactivity
The trifluoromethyl (CF₃) group is a unique substituent in organic chemistry, exerting profound electronic and steric effects on the molecules to which it is attached. mdpi.com Its presence on the imidazole ring of (4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine significantly modifies the ring's reactivity compared to unsubstituted or alkyl-substituted imidazoles.
Electronic Effects: The CF₃ group is characterized by its powerful electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. researchgate.net This strong inductive effect (-I effect) reduces the electron density across the entire imidazole ring system. The key consequences of this electronic perturbation are:
Reduced Basicity: The electron-withdrawing CF₃ group significantly decreases the basicity of the nitrogen atoms in the imidazole ring, making them less likely to be protonated or to act as nucleophiles.
Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density makes the imidazole ring less susceptible to attack by electrophiles. Reactions that typically occur on the imidazole ring, such as nitration or halogenation, would require harsher conditions.
Activation towards Nucleophilic Attack: Conversely, the electron-deficient nature of the ring can make it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the CF₃ group, although this is less common for imidazoles than for other aromatic systems.
Acid-Base Equilibria and Tautomerism of the Imidazole and Aminomethyl Centers
The title compound possesses three ionizable centers: the two nitrogen atoms of the imidazole ring and the primary amine of the aminomethyl group. The acid-base equilibria are heavily influenced by the electron-withdrawing trifluoromethyl group.
The imidazole ring can exist in two tautomeric forms due to the migration of a proton between the N-1 and N-3 positions. nih.gov For this compound, this results in an equilibrium between 4-(trifluoromethyl)- and 5-(trifluoromethyl)-substituted tautomers. This equilibrium is typically rapid in solution. nih.gov
Aminomethyl Group (pKa₁): The primary amine is expected to be the most basic site. In analogous structures, this value is typically around 7.6. scielo.org.mx The electron-withdrawing nature of the trifluoromethylated imidazole ring will likely lower this value slightly.
Imidazole Nitrogens (pKa₂): The imidazole ring itself can be protonated. The pKa for the second protonation (on the imidazole ring) in 2-(aminomethyl)benzimidazole is around 3.1. scielo.org.mx The potent electron-withdrawing CF₃ group on the title compound would be expected to lower this pKa value significantly, making the imidazole ring much less basic than in the unsubstituted analogue.
Imidazole N-H Deprotonation (pKa₃): Under strongly basic conditions, the N-H proton of the neutral imidazole ring can be removed. This pKa is generally high, around 12-13 for similar structures, and would also be lowered by the CF₃ group. scielo.org.mx
The equilibria can be summarized as follows: H₃L³⁺ ⇌ H₂L²⁺ ⇌ HL⁺ ⇌ L (neutral)
Table 1: Estimated pKa Values and Predominant Species at Physiological pH An interactive data table based on the text's data.
| Ionization Step | Functional Group | Estimated pKa | Predominant Form at pH 7.4 |
| pKa₁ | Aminomethyl (-CH₂NH₃⁺) | ~7.0 - 7.5 | Mixture of protonated and neutral |
| pKa₂ | Imidazolium | ~2.5 - 3.0 | Neutral imidazole ring |
| pKa₃ | Imidazole N-H | ~11.0 - 12.0 | Protonated N-H |
Derivatization Reactions of the Aminomethyl Functionality
The primary amine of the aminomethyl group is a versatile functional handle for a wide range of derivatization reactions.
The primary amine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govscirp.org This reaction is typically reversible and proceeds through a two-step mechanism involving a hemiaminal intermediate. nih.gov
The reaction involves:
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Proton Transfer: An intramolecular proton transfer occurs to form a neutral carbinolamine (hemiaminal) intermediate. nih.gov
Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, forming the final imine product.
The equilibrium can be shifted towards the product by removing water from the reaction mixture. The stability of the resulting Schiff base can be influenced by the nature of the aldehyde or ketone used. nih.gov These derivatives are important in coordination chemistry and for the synthesis of more complex molecular architectures. nih.govresearchgate.net
The nucleophilic nature of the aminomethyl group allows for straightforward N-functionalization through acylation and alkylation.
N-Acylation: The amine can be readily converted to an amide by reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This is a common strategy to introduce carbonyl-containing moieties. The resulting amides are generally stable and less basic than the parent amine.
N-Alkylation: Reaction with alkyl halides (e.g., alkyl iodides or bromides) leads to the formation of secondary or tertiary amines. This reaction is a form of nucleophilic substitution where the amine acts as the nucleophile. Polyalkylation can be a competing side reaction, but conditions can often be controlled to favor mono-alkylation. nih.gov It is important to note that the nitrogen atoms of the imidazole ring are also nucleophilic and can compete in alkylation reactions, potentially leading to a mixture of N-alkylated products on both the aminomethyl group and the imidazole ring.
These derivatization reactions are fundamental for modifying the compound's properties and for building larger, more complex molecules.
Rearrangement and Ring Transformation Pathways of Trifluoromethylated Imidazoles
While the imidazole ring is generally aromatic and stable, it can undergo rearrangement and ring transformation reactions under specific, often energetic, conditions. The presence of the trifluoromethyl group can influence the feasibility and outcome of these pathways.
Several types of ring transformations involving imidazole precursors or derivatives have been documented in the literature, suggesting potential, though not necessarily facile, pathways for this compound:
Denitrogenative Transformations: Certain heterocyclic systems, like 5-amino-1,2,3-triazoles, can undergo acid-catalyzed transformations that eliminate nitrogen gas and rearrange to form an imidazole ring. mdpi.com This highlights the thermodynamic stability of the imidazole core.
Intramolecular Cyclizations and Rearrangements: Starting materials containing an imidazole moiety can be induced to undergo intramolecular reactions. For example, γ-keto-oxazoles can be transformed into fused imidazoles upon reaction with hydrazine. rsc.org
Ring Expansion/Contraction: Palladium-catalyzed ring-expansion reactions have been reported for related trifluoromethyl-containing heterocycles, such as the conversion of trifluoromethyl benzoxazinones into 8-membered benzoxazocines. rsc.org Such metal-catalyzed processes could potentially be adapted for imidazole systems.
Reactions with Urea (B33335): Trifluoromethyl-containing imidazolidin-2-ones have been shown to react with urea under heating to yield rearranged products like imidazooxazoles and hydantoins, indicating that the core structure can be altered under thermal stress with appropriate reagents. researchgate.net
Computational and Theoretical Studies on 4 Trifluoromethyl 1h Imidazol 2 Yl Methanamine
Quantum Chemical Investigations of Electronic and Molecular Structures
Quantum chemical methods are powerful tools for elucidating the intricate details of molecular structures and electronic properties. For (4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine, these computational approaches offer a microscopic view of its behavior.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) calculations, particularly using the B3LYP hybrid functional combined with various basis sets, are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For imidazole-containing compounds, DFT has been successfully used to optimize molecular geometries, providing data on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental results where available. researchgate.net Conformational analysis of this compound would involve rotating the bonds of the methanamine group relative to the imidazole (B134444) ring to identify the lowest energy conformers. This analysis is crucial as the molecule's shape is a key determinant of its reactivity and biological interactions. While specific data for the title compound is not available, studies on similar structures highlight the importance of intramolecular hydrogen bonding and steric hindrance from the trifluoromethyl group in dictating the preferred conformation.
Ab Initio Methods for Electronic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting electronic properties. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed to calculate energies, electron affinities, and ionization potentials. rsc.org These calculations offer a detailed picture of the electron distribution within this compound, highlighting the influence of the electron-withdrawing trifluoromethyl group and the electron-donating amine group on the imidazole ring.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons. For related imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO can be influenced by substituent groups. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO, potentially affecting its reactivity profile.
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Imidazole Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative for a similar class of compounds and not specific to this compound.
Molecular Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net The MEP map for this compound would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the amine group, indicating their potential as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis delves deeper into the electronic structure by examining charge transfer and hyperconjugative interactions between orbitals. researchgate.net This analysis can quantify the stability arising from electron delocalization. For the title compound, NBO analysis would reveal the nature of the bonding and the extent of electron sharing between the imidazole ring, the trifluoromethyl group, and the methanamine substituent.
Prediction of Spectroscopic Parameters (e.g., NMR, IR vibrational modes) and their Correlation with Experimental Observations
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be performed and compared with experimental spectra for validation. researchgate.net DFT calculations have been shown to provide good agreement with experimental vibrational frequencies for similar molecules. researchgate.net
Table 2: Predicted Vibrational Frequencies for a Related Trifluoromethyl-Substituted Heterocycle
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretching | 3100-3000 |
| N-H stretching | 3500-3300 |
| C=N stretching | 1650-1550 |
| C-F stretching | 1350-1150 |
Note: This data is illustrative and not specific to this compound.
Solvent Effects on Molecular Properties and Reaction Energetics via Continuum Models (e.g., IEF-PCM)
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), are used to simulate the effect of a solvent on the molecular system. niscpr.res.in These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations within this model, it is possible to predict how the geometry, electronic properties, and reaction energetics of this compound would change in different solvent environments.
pKa Prediction and Tautomeric Stability Analysis
The ionization state and the predominant tautomeric form of this compound are critical determinants of its chemical reactivity and biological interactions. Computational chemistry offers powerful tools to predict these properties, providing insights that are often challenging to obtain experimentally.
The pKa values of a molecule, which quantify the acidity of its ionizable groups, can be calculated with considerable accuracy using quantum mechanical methods. For this compound, the primary amine of the methanamine group and the imidazole ring itself represent the main sites of protonation and deprotonation. Theoretical pKa prediction generally involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, most commonly water. kyushu-u.ac.jp High-level quantum chemical methods, such as Density Functional Theory (DFT), are employed in conjunction with a solvation model to account for the significant effect of the solvent on the stability of the charged species. kyushu-u.ac.jpmdpi.com
Commonly used solvation models include implicit continuum models, like the Polarizable Continuum Model (PCM), and explicit models that involve simulations with a finite number of solvent molecules. asianpubs.orgresearchgate.net The accuracy of these predictions depends on the chosen level of theory, basis set, and the solvation model. researchgate.net For imidazole and its derivatives, computational protocols have been developed that can achieve good agreement with experimental values. researchgate.netscispace.com The electron-withdrawing nature of the trifluoromethyl group at the C4 position is expected to significantly lower the pKa of the imidazole ring N-H, making it more acidic compared to unsubstituted imidazole. Conversely, its effect on the basicity of the methanamine group is also of interest.
Tautomerism is another key aspect of imidazole chemistry. For this compound, several tautomeric forms are possible due to the migration of a proton between the two nitrogen atoms of the imidazole ring (N1 and N3) and the exocyclic amine group. The relative stability of these tautomers is governed by a delicate balance of electronic effects, steric hindrance, and solvent interactions.
Computational studies on substituted imidazoles have shown that the position of substituents plays a crucial role in determining the favored tautomer. mdpi.com For a 2-substituted imidazole, a facile equilibrium between different tautomers can exist, whereas for 4-substituted imidazoles, this equilibrium might be shifted strongly towards one form. mdpi.com In the case of this compound, quantum chemical calculations can be used to determine the relative energies of all possible tautomers in both the gas phase and in solution. These calculations would reveal the thermodynamically most stable isomer, which is crucial for understanding its interaction with biological targets.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the relative stability of the principal tautomers of this compound.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
| 4-(CF3)-1H-imidazol-2-yl | 0.00 | 0.00 |
| 5-(CF3)-1H-imidazol-2-yl | 1.50 | 0.85 |
| 4-(CF3)-2-(aminomethylidene)-2,3-dihydro-1H-imidazole | 12.5 | 9.80 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available.
Advanced Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its intermolecular interactions with its surrounding environment, such as water molecules or a biological macromolecule like a protein. nih.govajchem-a.com
An MD simulation of this compound in an aqueous solution would typically involve placing a single molecule in a box of explicit water molecules and simulating their movements based on a chosen force field. Force fields, such as CHARMM or OPLS, provide the parameters to describe the potential energy of the system as a function of the atomic coordinates. ajchem-a.com The simulation would reveal how the molecule interacts with water, identifying key hydrogen bonding sites and quantifying the stability of these bonds. The imidazole ring nitrogens and the primary amine are all capable of acting as hydrogen bond donors and acceptors, and the simulation would show the preferred hydration patterns around the molecule.
When studying the interaction of this compound with a protein target, the simulation is initiated from a docked complex, which can be obtained from molecular docking studies. The entire protein-ligand complex is then solvated, and ions are added to neutralize the system. ajchem-a.com The subsequent MD simulation, often run for hundreds of nanoseconds, allows for the observation of the stability of the ligand in the binding pocket.
Key analyses from such simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure over the course of the simulation.
Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are more flexible.
Hydrogen Bond Analysis: To determine the specific hydrogen bonds formed between the ligand and the protein, and their persistence over time.
Interaction Energy Calculations: To quantify the strength of the binding between the molecule and the protein.
The following table illustrates the type of data that can be extracted from an MD simulation of this compound in a protein binding site.
| Simulation Parameter | Result | Interpretation |
| Average Ligand RMSD | 1.5 Å | The ligand maintains a stable binding pose within the active site. |
| Key Hydrogen Bonds | Amine-H with Asp128; Imidazole-N1H with Glu175 | These residues are critical for anchoring the ligand in the binding pocket. |
| Average Interaction Energy | -45.5 kcal/mol | Indicates a strong and favorable interaction between the ligand and the protein. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation studies on this molecule are not publicly available.
Advanced Applications and Derivatization Strategies of 4 Trifluoromethyl 1h Imidazol 2 Yl Methanamine As a Multifunctional Molecular Scaffold
Role in Complex Molecule Synthesis through Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product, are powerful tools for generating molecular diversity and complexity in an efficient manner. The structure of (4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine, featuring a reactive primary amine, makes it an ideal component for several key MCRs, most notably the Ugi reaction.
The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amide products. mdpi.commdpi.com These products often serve as peptide mimetics and are valuable in drug discovery. mdpi.com As a primary amine, this compound can readily participate in the initial step of the Ugi reaction, which is the formation of a Schiff base with the carbonyl component. mdpi.com Subsequent protonation and nucleophilic attack by the isocyanide and carboxylic acid components lead to the final, highly substituted product. The incorporation of the trifluoromethyl-imidazole moiety through this reaction allows for the rapid generation of libraries of complex molecules with potential biological activity. For instance, α-aminomethyl tetrazoles, which are structurally similar to aminomethyl imidazoles, have been successfully used as the amine component in Ugi MCRs to create diverse libraries of N-substituted acetamides. nih.gov
This scaffold's utility in MCRs extends to the synthesis of various trifluoromethyl-containing heterocyclic systems. Research has demonstrated the successful use of trifluoromethylated building blocks in one-pot MCRs to produce complex structures like pyrazolo[4,3-c]pyridines and tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones. beilstein-journals.orgresearchgate.net These reactions highlight the compatibility of the trifluoromethyl group with MCR conditions and the potential for this compound to act as a key precursor in the combinatorial synthesis of novel fluorinated heterocycles. nih.govnih.gov
Design and Synthesis of Ligands for Coordination Chemistry
The imidazole (B134444) ring and the appended aminomethyl group in this compound provide excellent coordination sites for metal ions. The two nitrogen atoms of the imidazole ring and the nitrogen of the primary amine can act as Lewis bases, allowing the molecule to function as a bidentate or even a tridentate ligand. This makes it a valuable scaffold for designing ligands for various applications in coordination chemistry, including catalysis and materials science.
Chelation Properties and Metal Binding Affinities
The aminomethyl imidazole moiety is a well-established chelating agent, capable of forming stable complexes with a variety of transition metals. The arrangement of the imidazole and amine nitrogen atoms allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. Studies on analogous ligands, such as bis(imidazol-2-yl)methylamine, have shown that they coordinate to metal ions like Copper(II) in a didentate fashion, leading to distorted octahedral geometries. acs.org The trifluoromethyl group at the 4-position of the imidazole ring in this compound is expected to influence the ligand's electronic properties. As a strong electron-withdrawing group, it reduces the basicity of the imidazole nitrogen atoms, which can affect the stability and redox properties of the resulting metal complexes.
The binding affinity of such ligands can be quantified by their stability constants. The table below presents representative stability constants for related imidazole-based ligands with various metal ions, illustrating the general chelation capabilities of this class of compounds.
| Metal Ion | Ligand Type | Log K1 | Log K2 | Coordination Geometry |
|---|---|---|---|---|
| Cu(II) | Bis(imidazol-2-yl)methylamine | 7.5 | 5.8 | Distorted Octahedral acs.org |
| Ni(II) | Azoimidazole | - | 14.9 - 25.4 (logK1K2) | - |
| Zn(II) | Azoimidazole | - | 14.9 - 25.4 (logK1K2) | - |
| Co(II) | Azoimidazole | - | 14.9 - 25.4 (logK1K2) | - |
Development of Chiral Catalysts Incorporating the Aminomethyl Imidazole Moiety
The aminomethyl imidazole scaffold is a valuable platform for the development of chiral catalysts for asymmetric synthesis. By introducing chirality either at the methylene (B1212753) bridge or by attaching a chiral auxiliary to the amine or imidazole ring, ligands can be created that, upon coordination to a metal center, form chiral catalysts. These catalysts can induce enantioselectivity in a variety of organic transformations.
For example, chiral imidazole-containing ligands have been successfully employed in asymmetric catalysis. The synthesis of optically active trifluoromethylated amines has been achieved with high enantioselectivity through the catalytic isomerization of trifluoromethyl imines using chiral organic catalysts. nih.gov Furthermore, the asymmetric aza-Henry reaction, which produces chiral β-nitroamines, has been effectively catalyzed by chiral complexes, demonstrating a pathway to chiral trifluoromethyl amine-containing compounds. nih.gov The this compound scaffold can be derivatized to create ligands for such transformations, where the stereochemical outcome is controlled by the chiral environment around the metal center.
Integration into Supramolecular Architectures and Materials Science
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound molecule possesses several features that make it an excellent building block for constructing supramolecular architectures.
The imidazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the lone pair on the other nitrogen atom). The primary amine also provides two N-H donors. These features allow the molecule to form extensive hydrogen-bonding networks. The trifluoromethyl group can also participate in weaker non-covalent interactions, including fluorine-hydrogen bonds. The interplay of these interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. For instance, copper(II) complexes with imidazole derivatives have been shown to form complex supramolecular networks through hydrogen bonds.
Furthermore, imidazole-based ligands have been used to construct coordination polymers and metal-organic frameworks (MOFs). By coordinating with metal ions, these ligands can form extended networks with porous structures, which have applications in gas storage, separation, and catalysis. The trifluoromethyl group can be used to tune the properties of these materials, such as their porosity and hydrophobicity.
Bioactive Scaffold Development: Structure-Activity Relationship (SAR) at a Molecular Level for Target Interaction Studies (e.g., Enzyme Inhibition, Receptor Binding)
The trifluoromethyl-imidazole motif is a prominent feature in many biologically active compounds and is considered a privileged scaffold in medicinal chemistry. researchgate.netnih.gov The trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity of drug candidates. nih.gov The this compound core provides a versatile template for developing new therapeutic agents by allowing for systematic modifications and the study of structure-activity relationships (SAR).
SAR studies on related nitroimidazole inhibitors have shown that modifications at the 2-position of the imidazole ring significantly impact biological activity. For example, replacing an ether oxygen with a nitrogen or sulfur atom can yield equipotent analogs, while acylation of an amino group or oxidation of a thioether can dramatically reduce potency. nih.gov The length of an aminoalkyl chain attached to the core can also have a profound effect on inhibitory activity, as seen in a series of antitubercular agents where increasing the chain length from two to four carbons resulted in a significant improvement in the minimum inhibitory concentration (MIC). nih.gov
The following table summarizes SAR data from studies on related heterocyclic inhibitors, illustrating how modifications to different parts of a molecular scaffold can influence inhibitory potency against specific biological targets.
| Core Scaffold | Target | Modification | Resulting IC50 / MIC | Key Finding |
|---|---|---|---|---|
| Nitroimidazo[2,1-b]oxazine | Antitubercular | Formylation of 2-amino group | 4-8 fold decrease in MIC nih.gov | A free amino group is crucial for activity. nih.gov |
| Nitroimidazo[2,1-b]oxazine | Antitubercular | Increase aminoalkyl chain from 2 to 4 carbons | MIC improves from 0.3 to 0.04 µM nih.gov | Optimal linker length enhances potency. nih.gov |
| 1,3,5-Triazine | ENT1 Inhibitor | Replace naphthalene with m-chlorobenzene | IC50 = 1.82 µM frontiersin.org | Specific substitutions can restore inhibitory activity. frontiersin.org |
| 1,3,5-Triazine | ENT2 Inhibitor | Replace naphthalene with m-methylbenzene | Inhibitory activity regained frontiersin.org | Small alkyl groups can be favorable for ENT2 binding. frontiersin.org |
| Pyrazolo[1,5-a]pyridine | PDE4 Inhibitor | Addition of N-(3,5-dichloropyridin-4-yl)carboxamide | Highly potent inhibition | Specific amide substitutions lead to potent and selective inhibitors. nih.gov |
These examples demonstrate that the this compound scaffold is a promising starting point for the development of new enzyme inhibitors or receptor ligands. The primary amine allows for the introduction of various side chains to probe binding pockets, while the imidazole ring can be further functionalized to optimize interactions with biological targets.
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation Focus on Techniques
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of (4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine, providing exact mass measurements that lead to the unambiguous determination of its elemental composition. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) or Orbitrap MS offer ultrahigh mass resolution and sub-ppm mass accuracy. nih.govnih.gov This capability allows for the differentiation between compounds with the same nominal mass but different elemental formulas, confirming the molecular formula C₅H₆F₃N₃.
Beyond elemental composition, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which are crucial for structural confirmation. The fragmentation of trifluoromethyl-substituted heterocycles often follows predictable patterns. fluorine1.ru For this compound, the fragmentation process under techniques like electrospray ionization (ESI) would likely involve initial protonation at one of the nitrogen atoms. mdpi.com Subsequent fragmentation could proceed through several pathways, including:
Loss of the aminomethyl group (-CH₂NH₂): A common fragmentation for primary amines.
Loss of the trifluoromethyl radical (•CF₃): A characteristic fragmentation for compounds containing this group. fluorine1.ru
Ring cleavage: Fragmentation of the imidazole (B134444) ring itself, leading to a series of smaller, characteristic ions.
The precise masses of these fragment ions, as determined by HRMS, help to piece together the molecule's structure and confirm the connectivity of its atoms.
Table 1: Predicted HRMS Fragmentation Data for C₅H₆F₃N₃
| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₅H₇F₃N₃⁺ | 166.0641 |
| [M-NH₂]⁺ | C₅H₅F₃N₂⁺ | 150.0454 |
| [M-CH₂NH₂]⁺ | C₄H₄F₃N₂⁺ | 137.0376 |
Note: The table presents hypothetical fragmentation data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, a suite of NMR experiments provides detailed information about its atomic framework.
¹H NMR: This experiment identifies the number and environment of hydrogen atoms. The spectrum would be expected to show distinct signals for the imidazole ring proton, the CH₂ group protons, and the NH₂ group protons. The chemical shifts and coupling constants (J-values) would confirm their connectivity.
¹³C NMR: This technique reveals the number of unique carbon environments. Signals corresponding to the two imidazole ring carbons, the methylene (B1212753) (-CH₂) carbon, and the trifluoromethyl (-CF₃) carbon would be observed. The -CF₃ carbon signal would likely appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a highly sensitive and informative technique. It would show a single resonance, confirming the presence of a single CF₃ environment. nih.gov The chemical shift of this signal is sensitive to the electronic environment of the molecule. rsc.org
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural assignments. A COSY spectrum would show correlations between coupled protons, such as those on the CH₂ and NH₂ groups. An HSQC spectrum correlates directly bonded protons and carbons (e.g., the CH₂ protons with the CH₂ carbon), providing unambiguous assignment of the ¹H and ¹³C signals. jocpr.comhmdb.ca More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) C-H correlations, confirming the connection of the aminomethyl group to the imidazole ring.
Solid-State NMR (ssNMR): In cases where the compound is a solid or exhibits dynamic processes in solution like tautomerism, solid-state NMR can provide crucial structural information. researchgate.netmdpi.com It can differentiate between different tautomeric forms or polymorphs that may exist in the solid state.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Imidazole C-H | ~7.5 - 8.5 | ~115 - 125 |
| Imidazole C-CF₃ | - | ~140 - 150 (q) |
| Imidazole C-CH₂NH₂ | - | ~150 - 160 |
| -CH₂- | ~3.8 - 4.5 | ~40 - 50 |
| -NH₂ | ~2.0 - 3.5 (broad) | - |
Note: These are estimated chemical shift ranges and are highly dependent on the solvent and other experimental conditions. 'q' denotes a quartet.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a molecular "fingerprint" by probing the vibrational modes of a molecule. mdpi.com These techniques are complementary and are used to identify the functional groups present in this compound. spectroscopyonline.com
N-H Stretching: The primary amine (-NH₂) and the imidazole N-H group will exhibit characteristic stretching vibrations, typically in the 3200-3500 cm⁻¹ region in the FT-IR spectrum.
C-H Stretching: Aromatic C-H stretching from the imidazole ring and aliphatic C-H stretching from the methylene group will appear in the 2800-3100 cm⁻¹ range.
C=N and C=C Stretching: The imidazole ring will have characteristic stretching vibrations for its C=N and C=C bonds, typically found in the 1400-1650 cm⁻¹ region.
C-F Stretching: The trifluoromethyl group will produce very strong, characteristic absorption bands in the FT-IR spectrum, usually in the 1100-1350 cm⁻¹ region. jocpr.comresearchgate.net
N-H Bending: The bending vibrations of the NH₂ and N-H groups appear in the 1550-1650 cm⁻¹ and 800-900 cm⁻¹ regions, respectively.
Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. The combination of both techniques provides a more complete vibrational analysis. mdpi.comderpharmachemica.com
X-ray Crystallography for Solid-State Structural Determination
When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. nih.govnih.gov This technique determines the precise spatial arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.
For this compound, a successful crystallographic analysis would yield:
Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-N, C-C, C-F) and angles within the molecule, confirming its geometry. researchgate.netresearchgate.net
Conformation: The exact conformation of the aminomethyl group relative to the imidazole ring in the solid state.
Intermolecular interactions: Detailed information on hydrogen bonding (e.g., between the N-H groups and nitrogen atoms of adjacent molecules) and other non-covalent interactions that dictate the crystal packing. researchgate.net
Absolute configuration: If the compound is chiral and crystallizes in a non-centrosymmetric space group, the absolute configuration can be determined.
This data is crucial for understanding the molecule's shape, steric properties, and how it interacts with its environment in the solid state. najah.edu
Table 3: Representative Crystallographic Data for a Related Imidazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.6224 |
| b (Å) | 11.8639 |
| c (Å) | 13.3139 |
| β (°) | 105.903 |
| Volume (ų) | 1613.6 |
Data from the crystal structure of 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole, provided for illustrative purposes of typical parameters obtained. researchgate.netresearchgate.net
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly used for imidazole derivatives, often with a C8 or C18 column. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. wiley.com A UV detector is suitable for detection, as the imidazole ring is chromophoric. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar amines without derivatization, GC-MS could potentially be used. Derivatization of the amine group would be necessary to increase volatility and improve chromatographic performance. The mass spectrometer provides identification of the separated components.
Reaction Monitoring: Both HPLC and GC-MS can be used to monitor the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture over time, the consumption of starting materials and the formation of the product can be tracked, allowing for optimization of reaction conditions.
Table 4: Example HPLC Method Parameters for Imidazole Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
These parameters are illustrative and would require optimization for the specific compound. nih.govnih.gov
Future Directions and Emerging Research Avenues for 4 Trifluoromethyl 1h Imidazol 2 Yl Methanamine
Novel Synthetic Innovations and Ultra-Green Methodologies
The synthesis of trifluoromethylated imidazoles continues to be an area of active research, with a growing emphasis on efficiency, safety, and environmental sustainability. Future efforts are expected to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.
Key Research Thrusts:
Catalytic Systems: Exploring novel catalyst systems is crucial. This includes metal-organic frameworks (MOFs) that can act as both a reagent delivery vehicle and a Lewis acid catalyst, enabling reactions under milder conditions. acs.org The use of recyclable catalysts, such as silica-supported tetrafluoroboric acid (HBF₄–SiO₂), is also a promising avenue for greener processes. rsc.org
Microwave-Assisted Synthesis: Green chemistry approaches, such as microwave-assisted synthesis, have been shown to dramatically increase reaction rates and yields for imidazole (B134444) synthesis, offering an environmentally friendly alternative to conventional heating methods. wjbphs.com
Flow Chemistry: Continuous flow chemistry presents an opportunity for safer and more scalable synthesis. This technology allows for precise control over reaction parameters and can handle hazardous reagents more safely than batch processes, which is particularly relevant for fluorination reactions.
| Synthesis Strategy | Potential Advantages | Relevant Research Area |
| One-Pot Reactions | Reduced waste, simplified procedure, improved yield | Process Chemistry, Green Chemistry |
| Novel Catalysis | Milder conditions, higher selectivity, catalyst recyclability | Catalysis, Materials Science |
| Microwave-Assisted Synthesis | Faster reactions, higher yields, energy efficiency | Green Chemistry |
| Flow Chemistry | Enhanced safety, scalability, precise control | Chemical Engineering, Process Chemistry |
Predictive Modeling and Machine Learning in Compound Design and Reactivity
The integration of computational tools is set to revolutionize the discovery and optimization of compounds like (4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine. Machine learning (ML) and predictive modeling can accelerate the design-synthesis-test cycle. nih.govchimia.ch
Future Applications:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives. By training algorithms on existing data sets of similar compounds, researchers can identify which structural modifications are most likely to enhance desired properties. nih.gov
ADMET Prediction: A significant challenge in drug discovery is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Automated ML (AutoML) methods are being developed to create robust models that can forecast these properties with increasing accuracy, reducing late-stage failures. nih.gov
Reaction Optimization: ML algorithms can be used to predict the optimal conditions for synthesizing trifluoromethylated imidazoles, minimizing the need for extensive experimental screening of catalysts, solvents, and temperatures.
De Novo Design: Generative ML models can design entirely new molecules based on desired properties. By defining specific parameters (e.g., target affinity, low toxicity), these models can propose novel derivatives of the core this compound structure for synthesis and testing.
Expanded Scope in Organocatalysis and Materials Science
While much of the focus on imidazole derivatives is in medicinal chemistry, their unique electronic and structural features open doors to applications in organocatalysis and materials science.
Organocatalysis: Imidazole-containing molecules can function as N-heterocyclic carbene (NHC) precursors. NHCs are powerful organocatalysts used in a wide range of chemical transformations. researchgate.net The trifluoromethyl group on the imidazole ring can modulate the electronic properties of the resulting carbene, potentially leading to catalysts with novel reactivity and selectivity. Future research will likely explore the synthesis and catalytic activity of NHCs derived from this compound.
Materials Science: Trifluoromethylated aromatic compounds are prevalent in advanced organic materials. nih.gov The incorporation of the this compound scaffold into polymers or metal-organic frameworks could lead to materials with enhanced thermal stability, specific electronic properties, or improved performance in applications such as gas separation or electronics.
Interdisciplinary Research with Biophysical and Mechanistic Biological Studies
To fully exploit the therapeutic potential of this compound and its derivatives, a deep understanding of their interactions with biological systems is essential.
Emerging Research Areas:
Target Identification and Validation: While the imidazole core is a feature in many biologically active compounds, the specific targets of this particular molecule are largely unexplored. researchgate.net High-throughput screening combined with chemoproteomics can identify protein binding partners and elucidate its mechanism of action.
Structural Biology: Obtaining co-crystal structures of derivatives with their biological targets (e.g., enzymes, receptors) will provide invaluable atomic-level insights. This information is critical for structure-based drug design, allowing for the rational optimization of potency and selectivity.
Biophysical Characterization: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and kinetics of the compound with its targets. These studies are crucial for understanding the structure-activity relationship and guiding lead optimization.
Metabolic Profiling: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidation. nih.gov Detailed metabolic studies using techniques like mass spectrometry will be necessary to identify metabolic pathways and potential metabolites, which is a critical step in preclinical development.
Addressing Challenges in Scale-Up and Industrial Application of Trifluoromethylated Imidazoles
The transition from laboratory-scale synthesis to industrial production presents a significant set of challenges, particularly for fluorinated compounds.
Key Considerations for Industrialization:
Cost-Effectiveness: The cost and availability of starting materials, especially those containing the trifluoromethyl group, are major hurdles. Research into more economical trifluoromethylating agents and more efficient synthetic routes is essential. researchgate.netmdpi.com
Process Safety: The synthesis of many fluorinated heterocycles can involve toxic or hazardous reagents and intermediates, such as trifluoroacetonitrile, which is a highly toxic gas. mdpi.com Developing safer protocols and leveraging technologies like flow chemistry will be critical for large-scale production. discoveroakwoodchemical.com
Purification and Quality Control: Ensuring high purity and consistency across large batches is a key challenge. Robust and scalable purification methods, such as crystallization, need to be developed. google.com
Regulatory Compliance: Any compound intended for pharmaceutical use must be manufactured according to Good Manufacturing Practices (GMP). This requires extensive documentation, process validation, and quality control, which must be considered early in the development process.
| Challenge | Potential Solution |
| High Cost of Reagents | Develop more economical fluorinating agents; improve reaction efficiency. |
| Process Safety Hazards | Utilize flow chemistry; replace hazardous reagents with safer alternatives. mdpi.comdiscoveroakwoodchemical.com |
| Scalable Purification | Develop robust crystallization procedures; explore alternative purification technologies. google.com |
| Regulatory Hurdles | Implement GMP-compliant processes early; thorough process characterization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
